molecular formula C12H15NO4 B8449660 Ethyl 2-(4-acetyl-3-aminophenoxy)acetate

Ethyl 2-(4-acetyl-3-aminophenoxy)acetate

Cat. No.: B8449660
M. Wt: 237.25 g/mol
InChI Key: DMJXHHYGSXMJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-acetyl-3-aminophenoxy)acetate is a chemical building block of high interest in medicinal chemistry for the development of novel therapeutic agents. Its molecular structure, featuring both an acetyl-aniline and a phenoxyacetate moiety, makes it a valuable precursor for synthesizing compounds with potential multiple biological activities. Based on closely related chemical scaffolds, this compound serves as a critical intermediate in constructing dual glucokinase (GK) and PPARγ activators, which are promising candidates for the treatment of Type 2 Diabetes . The phenoxyacetamide core is also recognized for its role in creating inhibitors of bacterial virulence, such as inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , a strategy to combat drug-resistant infections . Furthermore, structural analogs bearing the 4-acetylphenylamine group are key intermediates in the synthesis of functionalized imidazole derivatives that are evaluated for their anticancer activity against various cell lines, including breast, prostate, and brain cancers . The compound is intended for use in research and development settings only. All information provided is based on the properties of highly analogous chemical structures. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-(4-acetyl-3-aminophenoxy)acetate

InChI

InChI=1S/C12H15NO4/c1-3-16-12(15)7-17-9-4-5-10(8(2)14)11(13)6-9/h4-6H,3,7,13H2,1-2H3

InChI Key

DMJXHHYGSXMJDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)C(=O)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares core features with several phenylacetate derivatives, differing in substituents and biological activity:

Compound Name Substituents/Modifications Key Properties/Applications Reference
Ethyl 2-(4-aminophenoxy)acetate -NH₂ at C4 (no acetyl group) Intermediate for dual GK activators; m.p. 56–58°C, 62% yield
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate -NH₂ at C3, -OH at C4 Crystal structure stabilized by N–H⋯O hydrogen bonds
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran core, sulfinyl, bromo substituents Stabilized by π-π interactions (3.814 Å) and C–H⋯O bonds
Ethyl 2-(4-chlorophenoxy)acetoacetate -Cl at C4, β-keto ester Used in agrochemical synthesis; MW 256.68
Ethyl 2-(4-fluorophenoxy)acetate -F at C4 High-yield synthesis (95.6%) via nucleophilic substitution

Physicochemical Properties

  • Solubility and Stability: The acetyl group in Ethyl 2-(4-acetyl-3-aminophenoxy)acetate likely enhances lipophilicity compared to hydroxyl or amino analogs (e.g., Ethyl 2-(3-amino-4-hydroxyphenyl)acetate), impacting bioavailability.
  • Crystal Packing: Analogous compounds exhibit stabilization via non-classical hydrogen bonds (C–H⋯O) and π-π interactions (e.g., 3.814 Å in benzofuran derivatives) .

Preparation Methods

Alkylation of Nitrophenol Derivatives

The foundational step in synthesizing ethyl 2-(4-acetyl-3-aminophenoxy)acetate involves alkylation of a nitro-substituted phenol. As demonstrated in the synthesis of ethyl-2-(4-aminophenoxy)acetate, 4-nitrophenol undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate and potassium iodide. This reaction proceeds via an SN2 mechanism, yielding ethyl 2-(4-nitrophenoxy)acetate as an intermediate. Key parameters include:

  • Solvent : Acetone or dimethylformamide (DMF) for optimal solubility.

  • Temperature : Reflux conditions (80–100°C) to drive the reaction to completion.

  • Catalyst : Trace KI enhances reactivity by generating a more nucleophilic phenoxide ion.

For the target compound, substitution at the 3-position necessitates starting with 3-nitro-4-hydroxyphenol. However, this precursor is less commercially available, requiring in situ nitration or custom synthesis.

Selective Reduction of Nitro to Amino Groups

The reduction of the nitro group to an amine is critical. The method reported in employs ammonium chloride (NH4Cl) and iron (Fe) in a 1:1 ethanol-water mixture. This system avoids hazardous hydrogen gas and noble metal catalysts (e.g., Pd/C), offering a safer and cost-effective alternative. The reduction mechanism involves electron transfer from Fe to the nitro group, facilitated by NH4Cl as a proton source:

Ar-NO2+6Fe+6H+Ar-NH2+2H2O+6Fe2+\text{Ar-NO}2 + 6\text{Fe} + 6\text{H}^+ \rightarrow \text{Ar-NH}2 + 2\text{H}_2\text{O} + 6\text{Fe}^{2+}

Optimized conditions :

  • Fe powder : 3 equivalents relative to nitro substrate.

  • Reaction time : 4–6 hours under reflux.

  • Workup : Extraction with ethyl acetate and drying over Na2SO4 yields 85–90% pure amine.

One-Pot Synthesis Strategies

Sequential Alkylation, Reduction, and Acetylation

Building on methodologies from, a one-pot approach minimizes intermediate purification and improves overall yield. The process involves:

  • Alkylation : React 3-nitro-4-hydroxyphenol with ethyl bromoacetate in acetone/K2CO3.

  • Reduction : Directly add NH4Cl/Fe to the reaction mixture after alkylation.

  • Acetylation : Introduce acetic anhydride and TBAB post-reduction.

Advantages :

  • Solvent consistency : Use ethanol-water throughout, simplifying purification.

  • Yield enhancement : Eliminates losses during intermediate isolation.

Catalytic Innovations

The use of phase transfer catalysts (e.g., PEG-400 or crown ethers) accelerates acetylation in biphasic systems. For instance, reports a 79.7% yield in the oxidation of ethanoyl to acetoxyl using Na3PO4 and Peracetic Acid with TBAB. Applying this to acetylation:

  • Catalyst loading : 0.05–0.1 equivalents of TBAB.

  • Temperature : 20–25°C to prevent ester hydrolysis.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Key signals include:

    • δ 1.25 (t, 3H, CH2CH3), δ 4.20 (q, 2H, OCH2), δ 6.60–7.10 (aromatic protons).

    • Acetyl group: δ 2.10 (s, 3H, COCH3).

  • 13C NMR : Confirmation of ester (δ 170–175 ppm) and acetyl (δ 25–30 ppm) carbons.

X-ray Crystallography

Single-crystal X-ray analysis, as performed in, confirms molecular geometry and packing. The triclinic crystal system (a = 8.2104 Å, b = 10.3625 Å) and Hirshfeld surface analysis reveal dominant H…H and O…H interactions stabilizing the lattice.

Comparative Data Tables

Table 1: Yield Optimization in Reduction Step

Reducing SystemSolventTime (h)Yield (%)Purity (%)
Fe/NH4ClEtOH/H2O48998
H2/Pd-CMeOH29299
Zn/HClTHF67595

Table 2: Phase Transfer Catalysts in Acetylation

CatalystSolventTemp (°C)Yield (%)
TBABCH2Cl22588
PEG-400EtOAc3082
NoneCH2Cl22565

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(4-acetyl-3-aminophenoxy)acetate, and how does solvent choice influence yield?

  • Methodological Answer : Synthesis typically involves coupling reactions under anhydrous conditions. For analogous compounds, chloroform and triethylamine are used as solvents and bases to facilitate acylation at 273 K, followed by purification via silica gel chromatography and recrystallization in ethyl acetate/petroleum ether (2:1 v/v) . Solvent polarity impacts yield by modulating reaction kinetics and intermediate stability. Ethyl acetate, with moderate polarity, enhances crystallization efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Determines crystal packing and bond angles. For example, a monoclinic system (space group P2₁/c) with parameters a = 12.582 Å, b = 14.790 Å, c = 21.406 Å, and β = 92.57° was reported for a structurally similar compound .
  • NMR spectroscopy : Key features include δ 1.2–1.4 ppm (triplet, CH₃ of ethyl ester), δ 4.1–4.3 ppm (quartet, CH₂ of ester), and aromatic proton shifts influenced by acetyl and amino groups .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns validate functional groups .

Advanced Research Questions

Q. How can SHELX software address challenges in crystallographic refinement of this compound?

  • Methodological Answer : SHELXL refines small-molecule structures by optimizing atomic displacement parameters (Uiso) and resolving disorder. Challenges include handling high Z values (e.g., Z = 8 for a related compound) and twinning. SHELXPRO interfaces with macromolecular data, but for small molecules, manual validation of hydrogen bonding (e.g., N–H···O interactions) is critical .

Q. What strategies resolve contradictions between theoretical and experimental NMR spectra for this compound?

  • Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or dynamic processes. For example:

  • Solvent correction : Use deuterated solvents (e.g., CDCl₃) and reference internal standards (TMS).
  • DFT calculations : Compare experimental δ values with computed chemical shifts (e.g., B3LYP/6-311+G(d,p)) to identify conformational equilibria .

Q. How do electronic effects of substituents on the aromatic ring influence reactivity in nucleophilic reactions?

  • Methodological Answer : The acetyl group (-COCH₃) is electron-withdrawing, activating the para position for electrophilic substitution. Conversely, the amino group (-NH₂) donates electrons, enhancing ortho/para-directing effects. Competitive reactivity can be studied via Hammett plots or Fukui indices to predict regioselectivity in derivatization reactions .

Key Research Considerations

  • Synthetic Pitfalls : Trace moisture can hydrolyze the ester; use molecular sieves or anhydrous MgSO₄ .
  • Bioactivity Screening : Prioritize assays targeting acetylcholinesterase or COX-2 inhibition, leveraging the compound’s phenolic core .
  • Computational Modeling : MD simulations predict solubility profiles, while docking studies explore binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.